GS-6620 PM

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

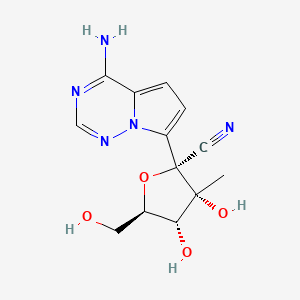

C13H15N5O4 |

|---|---|

Molekulargewicht |

305.29 g/mol |

IUPAC-Name |

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile |

InChI |

InChI=1S/C13H15N5O4/c1-12(21)10(20)8(4-19)22-13(12,5-14)9-3-2-7-11(15)16-6-17-18(7)9/h2-3,6,8,10,19-21H,4H2,1H3,(H2,15,16,17)/t8-,10-,12-,13+/m1/s1 |

InChI-Schlüssel |

GGKHUQNPPFVKTI-DXLKZPDWSA-N |

Isomerische SMILES |

C[C@]1([C@@H]([C@H](O[C@@]1(C#N)C2=CC=C3N2N=CN=C3N)CO)O)O |

Kanonische SMILES |

CC1(C(C(OC1(C#N)C2=CC=C3N2N=CN=C3N)CO)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GS-6620

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-6620 is a C-nucleoside monophosphate prodrug developed for the treatment of Hepatitis C Virus (HCV) infection. As a direct-acting antiviral, it targets the viral RNA-dependent RNA polymerase, a crucial enzyme for HCV replication. This guide provides a detailed technical overview of the mechanism of action of GS-6620, including its metabolic activation, molecular interactions, and antiviral activity. It is intended for an audience with a strong background in virology, pharmacology, and drug development.

Core Mechanism of Action: Chain Termination of Viral RNA Synthesis

GS-6620 is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to exert its antiviral effect. The core of its mechanism lies in the intracellular conversion to its active 5'-triphosphate metabolite, GS-441326. This active form, a C-nucleoside adenosine analog triphosphate, acts as a competitive inhibitor of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase.[1]

Once incorporated into the nascent viral RNA strand, GS-441326 functions as a non-obligate chain terminator, effectively halting further elongation of the viral genome.[2] This premature termination of RNA synthesis prevents the production of viable viral progeny, thus inhibiting HCV replication. The unique dual substitutions of 1′-CN and 2′-C-Me on the ribose ring of the active triphosphate metabolite enhance its selectivity for the HCV NS5B polymerase over host RNA polymerases, contributing to its therapeutic window.[1]

Quantitative Analysis of Antiviral Activity and Potency

The antiviral efficacy of GS-6620 and its active metabolite has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of GS-6620 against HCV Genotypes

| HCV Genotype | Replicon Assay EC₅₀ (µM) |

| 1a | 0.048 |

| 1b | 0.05 |

| 2a | 0.25 |

| 3a | 0.18 |

| 4a | 0.08 |

| 5a | 0.68 |

| 6a | 0.12 |

EC₅₀ (50% effective concentration) values were determined in HCV replicon assays. Data sourced from Feng et al., 2014.[1]

Table 2: Inhibition of HCV NS5B Polymerase by the Active Metabolite GS-441326

| HCV Genotype | IC₅₀ (µM) | Kᵢ/Kₘ |

| 1b | 0.39 ± 0.14 | 0.23 |

| 2a | 1.3 ± 0.4 | 0.18 |

IC₅₀ (50% inhibitory concentration) and Kᵢ/Kₘ values were determined in enzymatic assays using recombinant NS5B polymerase. Data sourced from Feng et al., 2014.[1]

Table 3: In Vitro Cytotoxicity and Selectivity of GS-6620

| Cell Line | CC₅₀ (µM) |

| Huh-7 | > 90 |

| HepG2 | > 50 |

| Clone-5 | > 50 |

CC₅₀ (50% cytotoxic concentration) values were determined in various human cell lines. GS-6620 showed no significant cytotoxicity at the highest concentrations tested. Data sourced from Feng et al., 2014.[1]

Experimental Protocols

HCV Replicon Assay

The antiviral activity of GS-6620 was assessed using HCV replicon cells, which are stable human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that replicates autonomously.

-

Cell Seeding: Replicon cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of GS-6620.

-

Incubation: The plates are incubated for a period of 3 to 5 days to allow for HCV replication and the antiviral effect to manifest.

-

Quantification of HCV RNA: The level of HCV RNA replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using real-time reverse transcription PCR (RT-qPCR).

-

Data Analysis: The EC₅₀ value, representing the concentration of the compound that inhibits HCV replication by 50%, is calculated from the dose-response curve.

NS5B Polymerase Inhibition Assay

The direct inhibitory effect of the active triphosphate metabolite, GS-441326, on the HCV NS5B polymerase is evaluated in a cell-free enzymatic assay.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant HCV NS5B polymerase, a synthetic RNA template, ribonucleoside triphosphates (rNTPs, including a labeled rNTP for detection), and varying concentrations of GS-441326.

-

Initiation and Incubation: The polymerization reaction is initiated by the addition of the enzyme or rNTPs and incubated at the optimal temperature for the polymerase activity.

-

Termination and Detection: The reaction is stopped, and the amount of newly synthesized RNA is quantified. This can be achieved through methods such as filter binding assays to capture radiolabeled RNA or fluorescence-based assays.

-

Data Analysis: The IC₅₀ value, the concentration of the inhibitor that reduces the polymerase activity by 50%, is determined from the dose-response curve. Kinetic parameters like Kᵢ/Kₘ are calculated to understand the mode of inhibition.

Resistance Selection Studies

To assess the potential for the development of viral resistance, HCV replicon cells are cultured in the presence of increasing concentrations of GS-6620 over an extended period.

-

Initial Treatment: Replicon cells are treated with GS-6620 at a concentration around the EC₅₀ value.

-

Dose Escalation: As cells begin to grow out, indicating the emergence of resistant populations, the concentration of GS-6620 is gradually increased.

-

Isolation and Sequencing: Once a resistant cell population is established that can grow in the presence of high concentrations of the drug, the HCV replicon RNA is isolated. The NS5B coding region is then sequenced to identify mutations that confer resistance.

-

Phenotypic Characterization: The identified mutations are introduced into a wild-type replicon construct, and the susceptibility of these mutant replicons to GS-6620 is determined to confirm their role in resistance. Prolonged passaging of HCV replicons in the presence of GS-6620 has led to the selection of the S282T mutation in the NS5B polymerase, which confers reduced susceptibility to the drug.[1]

Visualizing the Mechanism of Action and Experimental Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Caption: Metabolic activation pathway of the prodrug GS-6620 to its active triphosphate form, GS-441326, within a hepatocyte.

Caption: Molecular mechanism of action of GS-441326, the active metabolite of GS-6620, leading to chain termination of HCV RNA synthesis.

Caption: Simplified workflow diagrams for the HCV replicon assay and in vitro resistance selection studies used to characterize GS-6620.

Conclusion

GS-6620 is a potent C-nucleoside prodrug inhibitor of HCV replication. Its mechanism of action is well-defined, involving intracellular conversion to the active triphosphate metabolite, GS-441326, which acts as a competitive inhibitor and chain terminator of the HCV NS5B RNA-dependent RNA polymerase. This leads to the effective suppression of viral RNA synthesis across multiple HCV genotypes. While GS-6620 showed promise in early studies, its clinical development was hampered by pharmacokinetic variability.[1] Nevertheless, the detailed understanding of its mechanism of action provides valuable insights for the continued development of nucleotide analog inhibitors for HCV and other viral diseases.

References

An In-Depth Technical Guide to GS-6620: A C-Nucleoside Inhibitor of Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-6620 is a C-nucleoside monophosphate prodrug that was investigated as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a pangenotypic inhibitor, it demonstrated activity against multiple HCV genotypes in preclinical studies. GS-6620 is a prodrug that requires intracellular metabolic activation to its pharmacologically active triphosphate form, GS-441326. This active metabolite acts as a chain terminator of viral RNA synthesis. Despite promising in vitro antiviral activity, the clinical development of GS-6620 was hindered by pharmacokinetic and pharmacodynamic variability observed in early-phase trials. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, metabolic activation, and mechanism of action of GS-6620, along with generalized experimental protocols for its evaluation.

Chemical Structure and Identifiers

GS-6620 is a complex molecule with a distinct C-nucleoside core. Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | [(2R,3R,4R,5R)-5-(4-Aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate[2][3] |

| CAS Number | 1350735-70-4[2][3] |

| Molecular Formula | C₂₉H₃₇N₆O₉P[2] |

| Molar Mass | 644.622 g·mol⁻¹[2] |

| Synonyms | GS6620, GS 6620[3] |

Physicochemical Properties

Pharmacological Properties

GS-6620 exhibits potent antiviral activity against a range of HCV genotypes. Its efficacy and selectivity have been characterized through various in vitro assays.

Antiviral Activity

The 50% effective concentration (EC₅₀) of GS-6620 has been determined in HCV replicon assays across multiple genotypes.

| HCV Genotype | EC₅₀ (µM) |

| Genotype 1a | 0.05 - 0.12 |

| Genotype 1b | 0.048 - 0.68 |

| Genotype 2a | 0.25 - 0.68 |

| Genotype 3a | 0.16 - 0.68 |

| Genotype 4a | 0.13 - 0.68 |

| Genotype 5a | 0.09 - 0.68 |

| Genotype 6a | 0.11 - 0.68 |

Data compiled from multiple sources.

GS-6620 has shown limited activity against other viruses, with some activity observed against the closely related bovine viral diarrhea virus (BVDV), with an EC₅₀ of 1.5 μM.[1]

Enzyme Inhibition

The active triphosphate metabolite of GS-6620, GS-441326, is a competitive inhibitor of the HCV NS5B polymerase.

| HCV NS5B Genotype | IC₅₀ (µM) | Kᵢ/Kₘ |

| Genotype 1b | 0.39 | 0.23 |

| Genotype 2a | 1.3 | 0.18 |

Data represents the inhibitory activity of the active triphosphate metabolite, GS-441326.[1]

Cytotoxicity

The 50% cytotoxic concentration (CC₅₀) of GS-6620 has been evaluated in various cell lines to determine its therapeutic window.

| Cell Line | CC₅₀ (µM) |

| Huh-7 | 67 |

| HepG2 | 66 |

| PC-3 | 40 |

| PBMCs | >100 |

Data compiled from multiple sources.

Mechanism of Action and Metabolic Activation

GS-6620 is a prodrug that must be metabolized intracellularly to its active triphosphate form, GS-441326, to exert its antiviral effect.[1]

Metabolic Activation Pathway

The intracellular activation of GS-6620 is a multi-step enzymatic process.

References

The Core Target of GS-6620: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-6620 is a C-nucleoside monophosphate prodrug investigated for its potent antiviral activity against the Hepatitis C Virus (HCV). Its primary molecular target is the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase .[1][2][3] GS-6620 undergoes intracellular metabolic activation to its pharmacologically active triphosphate form, GS-441326. This active metabolite acts as a competitive inhibitor of ATP incorporation and a chain terminator of viral RNA synthesis, effectively halting HCV replication.[1][2] This document provides a comprehensive overview of the target, mechanism of action, and pharmacological properties of GS-6620, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Mechanism of Action: Targeting HCV NS5B Polymerase

GS-6620 exerts its antiviral effect through a multi-step intracellular process that culminates in the inhibition of the HCV NS5B polymerase, an enzyme critical for the replication of the viral RNA genome.

Intracellular Activation

GS-6620 is a prodrug designed for efficient delivery into hepatocytes, the primary site of HCV replication.[2][4][5] Once inside the cell, it undergoes a series of enzymatic conversions to yield the active triphosphate metabolite, GS-441326 (also known as 1′-CN-2′-C-Me-4-aza-7,9-dideaza-A 5′-triphosphate).[1] This activation pathway involves the cleavage of the phosphoramidate and ester moieties from the parent compound.[2]

Inhibition of NS5B Polymerase

The active triphosphate, GS-441326, is a potent and selective inhibitor of the HCV NS5B polymerase.[1][3] Its mechanism of inhibition is twofold:

-

Competitive Inhibition: GS-441326 structurally mimics the natural substrate adenosine triphosphate (ATP) and competes for the active site of the NS5B polymerase.[1][2]

-

Chain Termination: Once incorporated into the nascent viral RNA strand, the unique chemical structure of GS-441326, featuring a 1′-cyano and a 2′-C-methyl group on the ribose ring, prevents the addition of subsequent nucleotides, thus terminating the elongation of the viral RNA chain.[1]

This dual mechanism of action contributes to the potent anti-HCV activity of GS-6620.

Quantitative Pharmacological Data

The following tables summarize the in vitro efficacy and inhibitory activity of GS-6620 and its active metabolite.

Table 1: Anti-HCV Activity of GS-6620 in Replicon Assays [1]

| HCV Genotype | EC50 (μM) |

| Genotype 1a | 0.21 |

| Genotype 1b | 0.05 |

| Genotype 2a | 0.68 |

| Genotype 3a | 0.11 |

| Genotype 4a | 0.08 |

| Genotype 5a | 0.09 |

| Genotype 6a | 0.12 |

| Infectious Genotype 2a-J6/JFH1 | 0.25 |

EC50 (50% effective concentration) values represent the concentration of GS-6620 required to inhibit 50% of HCV replication in cellular replicon assays.

Table 2: Inhibition of HCV NS5B Polymerase by GS-441326 [1]

| Parameter | Genotype 1b NS5B | Genotype 2a NS5B |

| IC50 (μM) | 0.39 ± 0.14 | 1.3 ± 0.4 |

| Ki/Km | 0.23 | 0.18 |

IC50 (50% inhibitory concentration) is the concentration of GS-441326 that inhibits 50% of the NS5B polymerase activity. Ki/Km is the ratio of the inhibitor constant to the Michaelis constant for the natural substrate (ATP), indicating the efficiency of competitive inhibition.

Experimental Protocols

This section details the methodologies employed in the characterization of GS-6620.

HCV Replicon Assay for Antiviral Activity

Objective: To determine the potency of GS-6620 against various HCV genotypes in a cellular context.

Methodology:

-

Cell Culture: Subgenomic HCV replicon-containing cells for genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of GS-6620.

-

Incubation: The treated cells are incubated for a period of 3 to 5 days to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of Replication: HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using RT-qPCR.

-

Data Analysis: The concentration of GS-6620 that inhibits HCV replication by 50% (EC50) is calculated from the dose-response curve.

NS5B Polymerase Enzymatic Assay

Objective: To determine the direct inhibitory activity of the active metabolite GS-441326 on recombinant HCV NS5B polymerase.

Methodology:

-

Enzyme and Template: Recombinant NS5B polymerase from genotypes 1b and 2a is used. A synthetic RNA template is utilized for the polymerization reaction.

-

Reaction Mixture: The reaction is carried out in a buffer containing the NS5B enzyme, RNA template, ribonucleotide triphosphates (including a labeled nucleotide for detection), and varying concentrations of the inhibitor GS-441326.

-

Incubation: The reaction mixture is incubated to allow for RNA synthesis.

-

Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled nucleotide.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. For determining the Ki/Km values, the assay is performed with varying concentrations of both the inhibitor and the natural substrate (ATP).

Selection of Resistant Mutants

Objective: To identify viral mutations that confer resistance to GS-6620.

Methodology:

-

Long-term Culture: HCV replicon cells are cultured in the presence of sub-lethal concentrations of GS-6620.

-

Dose Escalation: The concentration of GS-6620 is gradually increased as resistant cell populations emerge and proliferate.

-

Isolation of Resistant Clones: Individual resistant cell colonies are isolated and expanded.

-

Genotypic Analysis: The NS5B coding region of the viral genome from resistant clones is sequenced to identify mutations.

-

Phenotypic Analysis: The identified mutations are introduced into a wild-type replicon to confirm their role in conferring resistance to GS-6620. The S282T mutation in NS5B has been identified as conferring resistance to GS-6620.[1]

Visualized Pathways and Workflows

Mechanism of Action of GS-6620

Caption: Intracellular activation and mechanism of action of GS-6620.

Experimental Workflow for Antiviral Activity Assessment

Caption: Workflow for determining the EC50 of GS-6620 in HCV replicon assays.

Conclusion

GS-6620 is a potent inhibitor of HCV replication that targets the viral NS5B RNA-dependent RNA polymerase. Through its conversion to the active triphosphate form, GS-441326, it effectively suppresses viral RNA synthesis via a dual mechanism of competitive inhibition and chain termination. While GS-6620 demonstrated promising preclinical and early clinical antiviral activity, its development was hampered by pharmacokinetic variability.[3][4][5] Nevertheless, the detailed understanding of its mechanism of action and pharmacological profile provides valuable insights for the continued development of nucleotide analog inhibitors for HCV and other viral diseases.

References

- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

GS-6620: A C-Nucleoside Analog for Hepatitis C Inhibition - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-6620 is a novel C-nucleoside analog developed as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a monophosphate prodrug, GS-6620 is designed for efficient intracellular delivery and conversion to its active triphosphate form, enabling broad-spectrum activity across HCV genotypes.[1][3] This technical guide provides an in-depth overview of the core pharmacology of GS-6620, including its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its evaluation.

Mechanism of Action

GS-6620 exerts its antiviral effect through a multi-step intracellular process. As a prodrug, it first enters the host cell and undergoes metabolic activation to its pharmacologically active 5'-triphosphate metabolite, GS-441326.[1][4] This conversion is crucial as the parent nucleoside analog itself is not efficiently phosphorylated by cellular kinases.[5]

The active triphosphate, GS-441326, acts as a competitive inhibitor of the endogenous ATP for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase.[1] Upon incorporation, GS-441326 functions as a non-obligate chain terminator of viral RNA synthesis, effectively halting viral replication.[1][4][5] The unique 1'-cyano and 2'-C-methyl substitutions on the ribose ring of GS-6620's active metabolite enhance its selectivity for the viral NS5B polymerase over host RNA polymerases, a key factor in its therapeutic window.[1]

Metabolic activation and mechanism of action of GS-6620.

Quantitative Antiviral Activity

GS-6620 has demonstrated potent antiviral activity against a wide range of HCV genotypes. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Anti-HCV Replicon Activity of GS-6620

| HCV Genotype | EC50 (µM) |

|---|---|

| 1a | 0.048 |

| 1b | 0.29 |

| 2a | 0.25 |

| 3a | 0.05 |

| 4a | 0.06 |

| 5a | 0.68 |

| 6a | 0.14 |

Data sourced from Feng et al., 2014.[1]

Table 2: Inhibition of HCV NS5B Polymerase by GS-441326 (Active Metabolite)

| HCV Genotype | IC50 (µM) | Ki/Km |

|---|---|---|

| 1b | 0.39 ± 0.14 | 0.23 |

| 2a | 1.3 ± 0.4 | 0.18 |

Data sourced from Feng et al., 2014.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of GS-6620 are provided below.

HCV Replicon Assay

This assay is used to determine the potency of GS-6620 in inhibiting HCV RNA replication within host cells.

Workflow for the HCV replicon antiviral assay.

Protocol:

-

Cell Seeding: Culture Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in DMEM supplemented with 10% FBS, antibiotics, and G418 for selection. On the day of the assay, trypsinize the cells, count them, and adjust the cell density in culture medium without G418. Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO2.

-

Compound Preparation and Addition: Prepare a stock solution of GS-6620 in 100% DMSO. Perform serial dilutions of the stock solution to create a range of concentrations. Remove the culture medium from the cell plates and add the medium containing the serially diluted GS-6620. Include appropriate vehicle (DMSO) and positive controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After incubation, remove the plates and allow them to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add the reagent to each well to lyse the cells and initiate the luciferase reaction.

-

Measurement and Analysis: Measure the luminescence signal using a microplate reader. The intensity of the luminescence is proportional to the level of HCV replicon replication. Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

NS5B Polymerase Enzymatic Assay

This biochemical assay measures the direct inhibitory effect of the active triphosphate metabolite of GS-6620 (GS-441326) on the HCV NS5B polymerase.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl2, 1 mM EDTA, 1 mM dithiothreitol, a heterologous RNA template, and recombinant HCV NS5B polymerase.

-

Inhibitor Addition: Add serial dilutions of GS-441326 to the reaction mixture.

-

Initiation of Reaction: Initiate the polymerase reaction by adding a mixture of nucleotides, including a radiolabeled nucleotide (e.g., 33P-CTP).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Termination and Precipitation: Stop the reaction by adding a solution containing EDTA. Precipitate the newly synthesized RNA product.

-

Detection and Analysis: Separate the radiolabeled RNA product by gel electrophoresis and quantify the amount of incorporated radioactivity using phosphorimaging. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of polymerase activity against the logarithm of the inhibitor concentration.

Resistance Selection Assay

This assay is designed to evaluate the genetic barrier to resistance for GS-6620.

Protocol:

-

Cell Seeding and Initial Treatment: Seed Huh-7 cells harboring an HCV replicon in a cell culture dish. After overnight culture, treat the cells with GS-6620 at a concentration equivalent to 5 times its EC50 in the presence of G-418 for selection.

-

Progressive Concentration Increase: Refresh the cell culture medium with fresh GS-6620 every 2 days. Once cell colonies begin to grow and reach about 90% confluence, split the cells and double the concentration of GS-6620.

-

Selection of Resistant Colonies: Continue to progressively increase the concentration of GS-6620 until the cell growth becomes stable in the presence of a high concentration (e.g., 50 µM).

-

Analysis of Resistant Clones: Expand the resistant cell population and perform genotypic analysis of the NS5B coding region to identify mutations conferring resistance. Phenotypically characterize the resistant clones by determining the EC50 of GS-6620 and other nucleoside inhibitors.

Mitochondrial Toxicity Assay

This assay assesses the potential for GS-6620 to cause mitochondrial dysfunction.

Protocol:

-

Cell Culture: Culture HepG2 cells in a medium containing either glucose or galactose. Cells grown in galactose-containing medium are more dependent on mitochondrial oxidative phosphorylation for energy production and are therefore more sensitive to mitochondrial toxicants.

-

Compound Treatment: Treat the cells with various concentrations of GS-6620 for a specified period (e.g., 48 hours).

-

ATP Measurement: After treatment, measure the total cellular ATP content using a luminescent cell viability assay kit.

-

Analysis: Calculate the 50% cytotoxic concentration (CC50) for both glucose and galactose conditions. A significant decrease in the CC50 in the galactose medium compared to the glucose medium suggests potential mitochondrial toxicity. Additionally, mitochondrial DNA levels can be quantified using real-time PCR after prolonged compound exposure to assess effects on mitochondrial replication.[1]

Conclusion

GS-6620 is a potent C-nucleoside analog with a well-defined mechanism of action against the HCV NS5B polymerase. Its pangenotypic activity and high barrier to resistance in vitro made it a promising candidate for HCV therapy.[1] However, its clinical development was halted due to high pharmacokinetic and pharmacodynamic variability observed in a phase I clinical trial.[2][6] Despite this, the in-depth understanding of its pharmacology and the experimental methodologies used for its characterization provide a valuable framework for the development of future nucleoside analog antiviral drugs.

References

- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of GS-6620 Against Hepatitis C Virus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-6620 is a novel C-nucleoside monophosphate prodrug investigated for its potential as a direct-acting antiviral agent against the Hepatitis C Virus (HCV).[1][2] As a nucleotide inhibitor (NI) of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase, GS-6620 offers a pangenotypic activity profile and a high barrier to resistance, characteristics that are highly desirable in HCV therapeutics.[1][3] This technical guide provides a comprehensive overview of the in vitro efficacy of GS-6620, detailing its antiviral activity, mechanism of action, resistance profile, and the experimental protocols used for its characterization.

Antiviral Activity

GS-6620 has demonstrated potent and selective inhibitory activity against a broad range of HCV genotypes.[1][4] The antiviral efficacy is typically quantified by the 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication in vitro.

Table 1: In Vitro Anti-HCV Activity of GS-6620 in Subgenomic Replicon Assays

| HCV Genotype | Replicon Type | EC50 (μM) |

| 1a | Subgenomic | 0.048 |

| 1b | Subgenomic | 0.11 |

| 2a | Subgenomic | 0.15 |

| 2a | Infectious Virus (J6/JFH1) | 0.25 |

| 3a | Subgenomic | 0.18 |

| 4a | Subgenomic | 0.05 |

| 5a | Chimeric | 0.68 |

| 6a | Subgenomic | 0.13 |

Data sourced from Feng et al., 2014.[1]

GS-6620 exhibits limited activity against other viruses, with some residual activity observed against the closely related bovine viral diarrhea virus (BVDV) (EC50 = 1.5 μM).[3][4] Importantly, GS-6620 displayed low cytotoxicity in various cell lines, including Huh-7, HepG2, and peripheral blood mononuclear cells (PBMCs).[4]

Mechanism of Action

GS-6620 is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.[5] The molecule is designed with L-alanine-isopropyl ester and phenol moieties on the 5'-phosphate and a 3'-isobutyryl ester to enhance cell permeability and oral bioavailability.[5][6] Once inside the hepatocyte, GS-6620 undergoes a series of enzymatic conversions to its active 5'-triphosphate metabolite, GS-441326 (also known as 1′-CN-2′-C-Me-4-aza-7,9-dideaza-A 5′-triphosphate).[1][3]

This active triphosphate, GS-441326, acts as a competitive inhibitor of the HCV NS5B polymerase.[1] It competes with the natural substrate, ATP, for incorporation into the nascent viral RNA strand.[5] Upon incorporation, GS-441326 functions as a chain terminator, halting further elongation of the viral RNA and thereby inhibiting viral replication.[1][5] The unique 1′-CN and 2′-C-Me substitutions on the ribose ring of the active metabolite enhance its selectivity for the HCV NS5B polymerase over host RNA polymerases.[1]

Table 2: Inhibition of HCV NS5B Polymerase by the Active Metabolite GS-441326

| NS5B Genotype | IC50 (μM) | K_i/K_m |

| 1b | 0.39 ± 0.14 | 0.23 |

| 2a | 1.3 ± 0.4 | 0.18 |

Data sourced from Feng et al., 2014.[1]

Resistance Profile

GS-6620 demonstrates a high barrier to the development of resistance in vitro.[1][7] Prolonged passaging of HCV replicons in the presence of increasing concentrations of GS-6620 led to the selection of the S282T mutation in the NS5B polymerase.[1][3] This mutation confers resistance to GS-6620, resulting in a greater than 30-fold increase in the EC50 value in both cellular and enzymatic assays.[1][8] The S282T mutation has been identified as a common resistance pathway for other nucleoside inhibitors of the HCV NS5B polymerase.

Experimental Protocols

HCV Replicon Assay

The in vitro antiviral activity of GS-6620 was primarily assessed using HCV subgenomic replicon assays.[1]

-

Cell Culture: Huh-7 cells harboring HCV subgenomic replicons of various genotypes (1a, 1b, 2a, 3a, 4a, 5a, 6a) are seeded in 96-well plates.

-

Compound Treatment: The cells are then treated with serial dilutions of GS-6620 for a period of 72 hours.[4]

-

Quantification of HCV RNA: Following treatment, total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.

-

Data Analysis: The EC50 values are calculated by determining the compound concentration at which a 50% reduction in HCV RNA levels is observed compared to untreated control cells.

NS5B Polymerase Inhibition Assay

The inhibitory activity of the active triphosphate metabolite, GS-441326, on the HCV NS5B polymerase is determined using an in vitro enzymatic assay.[1]

-

Reaction Mixture: A reaction mixture is prepared containing recombinant NS5B polymerase from genotypes 1b and 2a, a biotinylated RNA template, and a mixture of ribonucleoside triphosphates (rNTPs), including [α-33P]rATP.

-

Inhibitor Addition: Serial dilutions of GS-441326 are added to the reaction mixture.

-

Reaction Initiation and Incubation: The polymerase reaction is initiated and allowed to proceed for a defined period (e.g., 70-90 minutes).[4]

-

Quantification of RNA Synthesis: The newly synthesized radiolabeled RNA is captured on a streptavidin-coated plate, and the amount of incorporated [α-33P]rATP is measured using a scintillation counter.

-

Data Analysis: The IC50 value, representing the concentration of GS-441326 required to inhibit 50% of the polymerase activity, is calculated. The Ki/Km values are determined through kinetic studies by varying the concentration of the natural substrate (ATP).[1]

Resistance Selection Studies

The emergence of resistance to GS-6620 is evaluated through long-term cell culture experiments.[3]

-

Initial Culture: HCV replicon-containing cells are cultured in the presence of a starting concentration of GS-6620 (e.g., 5 times the EC50).[3]

-

Dose Escalation: The concentration of GS-6620 is gradually increased in a stepwise manner as the cells adapt and resume growth.

-

Isolation of Resistant Clones: Once cell growth becomes stable at a high concentration of the inhibitor (e.g., 50 μM), individual resistant cell colonies are isolated.[3]

-

Genotypic and Phenotypic Analysis: The NS5B gene from the resistant clones is sequenced to identify mutations. The phenotypic resistance is confirmed by determining the EC50 of GS-6620 against the mutant replicons.

Conclusion

GS-6620 is a potent pangenotypic inhibitor of HCV replication in vitro. Its mechanism of action as a chain terminator of viral RNA synthesis, coupled with a high barrier to resistance, underscores its potential as an anti-HCV agent. The in vitro data summarized in this guide provide a foundational understanding of the antiviral properties of GS-6620 for the scientific and drug development community. However, it is important to note that despite its promising in vitro profile, the clinical development of GS-6620 was limited by high dose requirements and significant pharmacokinetic and pharmacodynamic variability in human trials.[1][2]

References

- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Hepatitis C Virus replication by GS-6620, a potent C-nucleoside monophosphate prodrug - OAK Open Access Archive [oak.novartis.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of GS-6620 and HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the hepatitis C virus (HCV) NS5B polymerase and the C-nucleoside monophosphate prodrug, GS-6620. This document details the mechanism of action, quantitative interaction data, and the experimental protocols used to characterize this interaction, serving as a valuable resource for researchers in the field of antiviral drug development.

Introduction to GS-6620 and the NS5B Target

Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus.[1] A critical enzyme in the HCV life cycle is the nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp).[1] NS5B is responsible for catalyzing the replication of the viral RNA genome.[1] Its essential role in viral replication and the absence of a similar enzyme in mammalian cells make it a prime target for antiviral therapies.[2]

GS-6620 is a C-nucleoside monophosphate prodrug developed as a potent and selective inhibitor of the HCV NS5B polymerase.[3][4] As a prodrug, GS-6620 is designed to be metabolized into its active form within the body, specifically in hepatocytes where HCV replication occurs.[5][6]

Mechanism of Action

GS-6620 exerts its antiviral effect through a multi-step process involving metabolic activation and subsequent inhibition of the NS5B polymerase.

Metabolic Activation:

GS-6620 is a double prodrug, featuring L-alanine-isopropyl ester and phenol moieties attached to the 5'-phosphate and a 3'-isobutyryl ester.[5][6] This design enhances its permeability and oral bioavailability.[5][6] Once inside hepatocytes, GS-6620 undergoes enzymatic conversion to its pharmacologically active 5'-triphosphate metabolite, GS-441326 (also referred to as 1′-CN-2′-C-Me-4-aza-7,9-dideaza-A 5′-triphosphate).[3][5] This activation pathway is crucial as the initial nucleoside analog of GS-6620 is not efficiently phosphorylated by cellular kinases.[5]

Inhibition of NS5B Polymerase:

The active triphosphate metabolite, GS-441326, acts as a competitive inhibitor of the natural substrate, adenosine triphosphate (ATP), for incorporation into the nascent viral RNA chain by the NS5B polymerase.[3] Upon incorporation, GS-441326 functions as a chain terminator, halting further elongation of the viral RNA and thereby preventing viral replication.[3]

Signaling Pathway Diagram

Caption: Metabolic activation of GS-6620 and competitive inhibition of HCV NS5B polymerase.

Quantitative Data

The inhibitory activity of GS-6620 and its active metabolite has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of GS-6620 in HCV Replicon Assays

| HCV Genotype/Subtype | Cell-Based EC50 (µM) |

| 1a | 0.05 - 0.13 |

| 1b | 0.048 - 0.09 |

| 2a | 0.25 - 0.68 |

| 3a | 0.12 - 0.21 |

| 4a | 0.06 - 0.15 |

| 5a | 0.18 |

| 6a | 0.11 |

Data sourced from Feng et al. (2014).[3]

Table 2: Biochemical Inhibitory Activity of GS-441326 against HCV NS5B Polymerase

| HCV Genotype | IC50 (µM) | Ki/Km |

| 1b | 0.39 | 0.23 |

| 2a | 1.3 | 0.18 |

Data sourced from Feng et al. (2014).[3]

Experimental Protocols

The characterization of GS-6620's interaction with NS5B polymerase relies on two key in vitro assays: the HCV replicon assay and the NS5B polymerase inhibition assay.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound against HCV RNA replication within human hepatoma cells.

Objective: To determine the 50% effective concentration (EC50) of the test compound.

Materials:

-

Huh-7 human hepatoma cells harboring a subgenomic HCV replicon (e.g., genotype 1b).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and G418 for selection.

-

Test compound (GS-6620) dissolved in DMSO.

-

96-well or 384-well cell culture plates.

-

Reagents for quantifying HCV replication (e.g., Luciferase assay kit if the replicon contains a luciferase reporter gene, or reagents for qRT-PCR).

-

Reagents for assessing cell viability (e.g., CellTiter-Glo®).

Methodology:

-

Cell Seeding:

-

Culture Huh-7 replicon cells in DMEM with necessary supplements.

-

Trypsinize and count the cells.

-

Seed the cells into multi-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of GS-6620 in culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

-

Quantification of HCV Replication:

-

Luciferase Assay: If using a luciferase reporter replicon, lyse the cells and measure the luminescence, which is proportional to the level of HCV replication.

-

qRT-PCR: Alternatively, extract total RNA and quantify HCV RNA levels using quantitative reverse transcription PCR.

-

-

Cytotoxicity Assay:

-

In a parallel plate, assess cell viability using an appropriate assay (e.g., CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50).

-

-

Data Analysis:

-

Calculate the EC50 value by plotting the percentage of replication inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Calculate the selectivity index (SI = CC50/EC50).

-

Experimental Workflow: HCV Replicon Assay

Caption: Workflow for determining the antiviral activity of GS-6620 using an HCV replicon assay.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active metabolite of GS-6620 on the enzymatic activity of purified HCV NS5B polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of the active triphosphate metabolite (GS-441326).

Materials:

-

Purified recombinant HCV NS5B polymerase (e.g., from genotype 1b).

-

RNA template/primer (e.g., homopolymeric template like poly(A)/oligo(dT)).

-

Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-33P]UTP or a fluorescently labeled UTP).

-

Test compound (GS-441326).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT).

-

Method for detecting RNA synthesis (e.g., scintillation proximity assay (SPA) beads or filter binding assay).

Methodology:

-

Reaction Setup:

-

In a reaction tube or well, combine the assay buffer, purified NS5B enzyme, and varying concentrations of the inhibitor (GS-441326).

-

Pre-incubate the enzyme-inhibitor mixture at room temperature for a short period (e.g., 15 minutes).

-

-

Initiation of Polymerization:

-

Initiate the polymerase reaction by adding the RNA template/primer and the rNTP mix (containing the labeled rNTP).

-

-

Reaction Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Termination and Detection:

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of newly synthesized RNA by measuring the incorporated labeled rNTP using a suitable detection method (e.g., scintillation counting for 33P or fluorescence measurement).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow: NS5B Polymerase Inhibition Assay

Caption: Workflow for determining the inhibitory activity of GS-441326 on NS5B polymerase.

Resistance Profile

Prolonged exposure of HCV replicons to GS-6620 in vitro has been shown to select for resistance mutations.[3] The primary resistance-associated substitution identified is S282T in the NS5B polymerase.[3] This mutation confers reduced susceptibility to GS-6620.[3] The high barrier to resistance is a favorable characteristic for an antiviral agent.[3]

Clinical Development

In a phase I clinical study, GS-6620 demonstrated the potential for potent anti-HCV activity.[4] However, its clinical utility was limited by the need for high doses and significant pharmacokinetic and pharmacodynamic variability among patients.[4][6]

Conclusion

GS-6620 is a potent C-nucleoside monophosphate prodrug inhibitor of the HCV NS5B polymerase. Its active triphosphate metabolite, GS-441326, acts as a competitive inhibitor and chain terminator of viral RNA synthesis. The quantitative data from in vitro assays demonstrate its potent, pangenotypic activity. The detailed experimental protocols provided in this guide offer a framework for the continued study and development of NS5B polymerase inhibitors. While GS-6620 itself faced challenges in clinical development, the understanding of its interaction with the NS5B polymerase provides valuable insights for the design of future antiviral therapies.

References

- 1. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 2. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 3. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Lenacapavir (GS-6207): A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Initial Note: The compound "GS-6620 PM" as specified in the query did not yield any identifiable information. Based on the pharmacological context, this document details the profile of GS-6207, commercially known as Lenacapavir, a first-in-class HIV-1 capsid inhibitor. It is presumed that "this compound" was a typographical error.

Executive Summary

Lenacapavir (formerly GS-6207) is a potent, long-acting, first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1] Its unique mechanism of action targets multiple stages of the viral lifecycle, offering a novel therapeutic option for the treatment of HIV-1 infection, particularly in individuals with multidrug-resistant virus.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of Lenacapavir, including its mechanism of action, in vitro and in vivo activity, clinical efficacy, and the detailed methodologies of key experimental protocols.

Mechanism of Action

Lenacapavir exerts its antiviral effect by binding to a hydrophobic pocket at the interface of two adjacent capsid protein (CA) monomers within the viral capsid.[4] This binding has a dual effect on the viral lifecycle:

-

Early Stage Inhibition: Lenacapavir stabilizes the HIV-1 capsid, preventing its proper disassembly (uncoating) after entry into the host cell. This interference with capsid trafficking and nuclear import of the pre-integration complex ultimately inhibits the integration of viral DNA into the host genome.[5]

-

Late Stage Inhibition: During the formation of new virions, Lenacapavir disrupts the assembly of the capsid, leading to the production of malformed, non-infectious viral particles.[1][6]

This multi-stage inhibition distinguishes Lenacapavir from other existing classes of antiretroviral drugs and contributes to its high potency and lack of cross-resistance.[1][6][7]

In Vitro Pharmacological Profile

Lenacapavir demonstrates potent antiviral activity against a broad range of HIV-1 subtypes, including those resistant to other antiretroviral classes.

Antiviral Activity

| Cell Type | HIV-1 Strain(s) | EC50 (pM) | Reference(s) |

| MT-4 cells | Laboratory strains | 100 | [8] |

| PBMCs | 23 clinical isolates | 50 (mean, range 20-160) | [8] |

| Primary human CD4+ T cells | Not specified | 32 | [6] |

| Macrophages | Not specified | 56 | [6] |

| MT-2 cells | Not specified | 885 (HIV-2 isolates) | [6] |

Cytotoxicity

| Cell Line | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference(s) |

| MT-4 cells | >50 | >476,000 |

In Vivo Pharmacokinetics and Efficacy

Clinical trials in humans have demonstrated the long-acting pharmacokinetic profile and potent antiviral activity of Lenacapavir.

Pharmacokinetic Parameters

| Administration Route | Tmax | Terminal Half-life | Reference(s) |

| Oral | ~4 hours | 10-12 days | [9] |

| Subcutaneous | ~11-14 weeks | 8-12 weeks | [9][10] |

Clinical Efficacy

| Trial | Population | Key Finding(s) | Reference(s) |

| Phase 1b | People with HIV | Mean viral load reduction of 1.75 to 2.20 log10 copies/mL after 10 days of monotherapy. | [11] |

| CAPELLA (Phase 2/3) | Heavily treatment-experienced adults with multidrug-resistant HIV-1 | 88% of participants receiving Lenacapavir achieved a ≥0.5 log10 copies/mL reduction in HIV-1 RNA by day 15, compared to 17% in the placebo group. At week 26, 81% of participants had an HIV-1 RNA level <50 copies/mL. | [2][3][6] |

| CALIBRATE (Phase 2) | Treatment-naïve adults with HIV-1 | High rates of virologic suppression (85-90%) at week 54 in combination with other antiretrovirals. | [2][12] |

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay in MT-4 Cells

This assay determines the concentration of Lenacapavir required to inhibit 50% of viral replication (EC50) in the MT-4 human T-cell line.[13]

Materials:

-

MT-4 cells

-

Complete RPMI-1640 medium

-

HIV-1 viral stock

-

Lenacapavir stock solution

-

96-well cell culture plates

-

p24 antigen ELISA kit or reverse transcriptase (RT) activity assay kit

-

CO2 incubator (37°C, 5% CO2)

Procedure: [1]

-

Cell Seeding: Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

-

Compound Dilution: Prepare serial dilutions of Lenacapavir in complete RPMI-1640 medium.

-

Infection: Add the diluted Lenacapavir and a predetermined amount of HIV-1 viral stock to the wells containing the MT-4 cells. Include control wells with virus only (no drug) and cells only (no virus, no drug).

-

Incubation: Incubate the plates for 4-7 days at 37°C in a 5% CO2 incubator.

-

Quantification of Viral Replication: Measure the level of HIV-1 replication in the cell culture supernatants using a p24 antigen ELISA or an RT activity assay.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the antiviral activity of Lenacapavir in primary human immune cells.[14]

Materials:

-

Human PBMCs

-

RPMI 1640 medium with supplements (fetal bovine serum, penicillin-streptomycin, IL-2)

-

Phytohemagglutinin (PHA)

-

HIV-1 viral stock

-

Lenacapavir stock solution

-

96-well plates

-

p24 antigen ELISA kit

-

PBMC Isolation and Stimulation: Isolate PBMCs from healthy donor blood and stimulate with PHA for 48-72 hours.

-

Cell Plating: Resuspend stimulated PBMCs in fresh medium and plate in 96-well plates.

-

Infection and Treatment: Infect the cells with a known amount of HIV-1 stock in the presence of serial dilutions of Lenacapavir.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

-

Medium Change: On day 4, replace half of the supernatant with fresh medium containing the appropriate concentration of Lenacapavir.

-

Quantification of Viral Replication: On day 7, collect cell-free supernatant and measure p24 antigen levels by ELISA.

-

Data Analysis: Calculate the EC50 value as described for the MT-4 cell assay.

X-ray Crystallography of HIV-1 Capsid-Inhibitor Complexes

This technique provides atomic-level structural information on how Lenacapavir binds to the HIV-1 capsid protein.[16]

-

Protein Expression and Purification: Express and purify the HIV-1 capsid protein.

-

Co-crystallization: Incubate the purified CA protein with a molar excess of Lenacapavir to form a complex. Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.

-

Crystal Harvesting and Cryo-protection: Harvest suitable crystals and soak them in a cryo-protectant solution before flash-freezing in liquid nitrogen.

-

Data Collection: Collect X-ray diffraction data from the frozen crystal at a synchrotron beamline.

-

Structure Solution and Refinement: Process the diffraction data and solve the three-dimensional structure of the CA-Lenacapavir complex using specialized software.

Cryo-Electron Microscopy (Cryo-EM) of HIV-1 Virus-Like Particles (VLPs) with Inhibitors

Cryo-EM allows for the visualization of the structural effects of Lenacapavir on immature HIV-1 VLPs at near-atomic resolution.[17]

Procedure: [17]

-

VLP Production and Purification: Produce and purify HIV-1 VLPs.

-

Permeabilization and Inhibitor Incubation: Permeabilize the VLP membrane and incubate with Lenacapavir to allow binding to the Gag lattice.

-

Cryo-EM Grid Preparation: Apply the VLP-inhibitor complex to cryo-EM grids and plunge-freeze in liquid ethane to vitrify the sample.

-

Data Acquisition: Acquire images of the vitrified VLPs using a transmission electron microscope.

-

Image Processing and 3D Reconstruction: Process the images and reconstruct the three-dimensional structure of the VLP-Lenacapavir complex.

Clinical Trial Protocols: CAPELLA (NCT04150068) and CALIBRATE (NCT04143594)

CAPELLA (Phase 2/3): [2][3][18][19]

-

Objective: To evaluate the safety and efficacy of Lenacapavir in heavily treatment-experienced people with multidrug-resistant HIV-1.

-

Design: A double-blind, placebo-controlled study. Participants were randomized to receive oral Lenacapavir or placebo in addition to their failing regimen for 14 days. This was followed by an open-label maintenance phase where all participants received subcutaneous Lenacapavir every 26 weeks in combination with an optimized background regimen.

-

Primary Endpoint: Proportion of participants achieving a ≥0.5 log10 copies/mL reduction in HIV-1 RNA at the end of the 14-day functional monotherapy period.

CALIBRATE (Phase 2): [2][12][20][21]

-

Objective: To evaluate the safety and efficacy of Lenacapavir-containing regimens in treatment-naïve people with HIV-1.

-

Design: A randomized, open-label, active-controlled study with multiple arms evaluating subcutaneous and oral Lenacapavir in combination with other antiretroviral agents.

-

Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at week 54.

Conclusion

Lenacapavir (GS-6207) represents a significant advancement in antiretroviral therapy. Its novel mechanism of action, potent antiviral activity against a wide range of HIV-1 variants, and long-acting formulation provide a much-needed therapeutic option for individuals with HIV-1, including those with extensive treatment experience and multidrug resistance. The comprehensive pharmacological data and detailed experimental methodologies outlined in this guide underscore the robust scientific foundation for the continued development and clinical use of Lenacapavir.

References

- 1. benchchem.com [benchchem.com]

- 2. gilead.com [gilead.com]

- 3. gilead.com [gilead.com]

- 4. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]

- 7. hivglasgow.org [hivglasgow.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gilead.com [gilead.com]

- 11. Capsid inhibitor GS-6207 (lenacapavir): potential for 6 monthly dosing for MDR HIV | HIV i-Base [i-base.info]

- 12. natap.org [natap.org]

- 13. benchchem.com [benchchem.com]

- 14. HIV-1 replication assay in PBMCs. [bio-protocol.org]

- 15. hanc.info [hanc.info]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

GS-6620: A C-Nucleoside Analog with Pangenotypic Anti-HCV Activity and Limited Potential Against Other Viral Infections

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GS-6620 is a C-nucleoside monophosphate prodrug that demonstrated potent pangenotypic activity against the Hepatitis C virus (HCV) in preclinical studies. Its mechanism of action involves intracellular conversion to its active triphosphate metabolite, GS-441326, which acts as a competitive inhibitor and chain terminator of the HCV NS5B RNA-dependent RNA polymerase. Despite its promising anti-HCV profile, including a high barrier to resistance, clinical development was hampered by pharmacokinetic variability. Investigations into its broader antiviral potential revealed limited activity against a panel of other RNA and DNA viruses, suggesting a high degree of selectivity for the HCV polymerase. This guide provides a comprehensive overview of the preclinical data on GS-6620, with a focus on its potential for other viral infections, detailed experimental methodologies, and a summary of its mechanism of action.

Introduction

The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C. Nucleoside and nucleotide inhibitors of the HCV NS5B polymerase have been a cornerstone of these therapeutic regimens due to their pangenotypic activity and high barrier to resistance.[1][2] GS-6620 emerged as a potent C-nucleoside analog with a unique dual substitution of 1'-CN and 2'-C-Me on the ribose ring, designed to enhance selectivity and overcome the limitations of earlier nucleoside inhibitors.[3] This document synthesizes the available preclinical data on GS-6620, detailing its mechanism of action, in vitro anti-HCV efficacy, and its evaluated potential against other viral pathogens.

Mechanism of Action

GS-6620 is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.[4] The molecule is designed to efficiently enter hepatocytes, where it undergoes conversion to its pharmacologically active 5'-triphosphate form, GS-441326.[4]

The key steps in the mechanism of action are:

-

Intracellular Conversion: GS-6620, a nucleoside monophosphate prodrug, is metabolized within the cell to the active triphosphate, GS-441326.[1][4]

-

Competitive Inhibition: GS-441326 acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, competing with the natural substrate ATP for incorporation into the nascent viral RNA strand.[1][4]

-

Chain Termination: Upon incorporation into the growing RNA chain, GS-441326 leads to non-obligate chain termination, effectively halting viral replication.[4]

The unique 1'-cyano and 2'-C-methyl substitutions on the ribose moiety of GS-6620's active metabolite contribute to its high potency against the HCV NS5B polymerase and enhanced selectivity over host RNA polymerases, thereby reducing the potential for mitochondrial toxicity.[1][3]

In Vitro Antiviral Activity

Activity Against Hepatitis C Virus (HCV)

GS-6620 demonstrated potent and pangenotypic activity against various HCV genotypes in replicon assays. The 50% effective concentrations (EC50) were in the submicromolar range, highlighting its efficacy as an HCV inhibitor.

| HCV Genotype | Replicon Cell Line | EC50 (μM) | Cytotoxicity (CC50, μM) |

| 1a | Huh-7 | 0.42 | >90 |

| 1b | Huh-7 | 0.05 - 0.13 | >90 |

| 2a | Huh-7 | 0.25 - 0.68 | >50 |

| 3a | Huh-7 | 0.16 | >90 |

| 4a | Huh-7 | 0.06 | >90 |

| 5a | Huh-7 | 0.06 | >90 |

| 6a | Huh-7 | 0.12 | >90 |

Data compiled from Feng et al., 2014.[1]

Activity Against Other Viruses

To assess its broad-spectrum potential, GS-6620 was tested against a panel of RNA and DNA viruses. The results indicated limited activity beyond HCV, with some efficacy observed against the closely related bovine viral diarrhea virus (BVDV), a flavivirus often used as a surrogate for HCV in early-stage research.

| Virus | Virus Family | Cell Line | EC50 (μM) | Cytotoxicity (CC50, μM) |

| Bovine Viral Diarrhea Virus (BVDV) | Flaviviridae | MDBK | 1.5 | >100 |

| West Nile Virus | Flaviviridae | Vero | >100 | >100 |

| Dengue Virus | Flaviviridae | Huh-7 | >100 | >100 |

| Yellow Fever Virus | Flaviviridae | Huh-7 | >100 | >100 |

| Human Rhinovirus (HRV) | Picornaviridae | H1-HeLa | >100 | >100 |

| Coxsackievirus B3 | Picornaviridae | H1-HeLa | >100 | >100 |

| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | HEp-2 | >100 | >100 |

| Parainfluenza Virus 3 | Paramyxoviridae | H1-HeLa | >100 | >100 |

| Influenza A (H1N1) | Orthomyxoviridae | MDCK | >100 | >100 |

| Influenza A (H3N2) | Orthomyxoviridae | MDCK | >100 | >100 |

| Vaccinia Virus | Poxviridae | HFF | 8 | >100 |

| Human Immunodeficiency Virus (HIV) | Retroviridae | MT-2 | >100 | >100 |

| Hepatitis B Virus (HBV) | Hepadnaviridae | HepG2 | >100 | >100 |

Data compiled from Feng et al., 2014.[1]

Experimental Protocols

HCV Replicon Assays

-

Cell Lines: Stable human hepatoma (Huh-7) cell lines containing subgenomic HCV replicons of various genotypes were used.

-

Treatment: Cells were incubated with serial dilutions of GS-6620 for a specified period (typically 72 hours).

-

Endpoint: HCV replication was quantified by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying HCV RNA levels using qRT-PCR.

-

Data Analysis: The EC50 values were calculated from the dose-response curves.

-

Cytotoxicity: Cell viability was assessed in parallel using an MTS assay to determine the 50% cytotoxic concentration (CC50).

Antiviral Screening Against Other Viruses

A general workflow for assessing the antiviral activity of GS-6620 against the panel of non-HCV viruses is outlined below. Specific cell lines and assay endpoints varied depending on the virus.

Discussion and Conclusion

GS-6620 is a potent and selective inhibitor of the HCV NS5B polymerase, demonstrating pangenotypic activity in vitro.[1] Its mechanism of action as a C-nucleoside analog that acts as a chain terminator for viral RNA synthesis is well-characterized.[1][4] However, its potential as a broad-spectrum antiviral agent appears limited. The comprehensive screening against a panel of RNA and DNA viruses revealed minimal to no activity, with the exception of the closely related bovine viral diarrhea virus.[1] This high degree of selectivity for the HCV polymerase suggests that the unique structural features of GS-6620, particularly the 1'-cyano and 2'-C-methyl substitutions, are critical for its interaction with the HCV NS5B enzyme and are not as readily accommodated by the polymerases of other viruses.

While GS-6620 itself did not progress to later stages of clinical development for HCV due to pharmacokinetic challenges, the insights gained from its development are valuable for the design of future nucleoside/nucleotide analog inhibitors.[2][5][6] The data strongly indicate that achieving broad-spectrum antiviral activity with this class of compounds requires careful consideration of the structural diversity among viral polymerases. For researchers and drug development professionals, GS-6620 serves as an important case study in the design of highly selective antiviral agents and highlights the challenges of translating potent in vitro activity into a clinically viable therapeutic with a broad spectrum of action. Future efforts in this area may focus on modifications of the nucleoside scaffold that allow for greater flexibility in binding to the active sites of polymerases from different viral families.

References

- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Hepatitis C Virus replication by GS-6620, a potent C-nucleoside monophosphate prodrug - OAK Open Access Archive [oak.novartis.com]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]

GS-6620 Triphosphate: A Technical Overview of a Potent HCV Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-6620 is a C-nucleoside monophosphate prodrug developed as an inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase.[1][2] As a nucleotide inhibitor, GS-6620 offered the potential for pangenotypic activity, a high barrier to resistance, and a favorable profile for drug-drug interactions.[1] The active form of the drug is its 5'-triphosphate metabolite, GS-441326 (also referred to as 1′-CN-2′-C-Me-4-aza-7,9-dideaza-A 5′-triphosphate).[1][3] This document provides a detailed technical guide on the mechanism of action, metabolic activation, in vitro efficacy, and experimental protocols related to GS-6620 and its active triphosphate metabolite.

Data Summary

Table 1: In Vitro Anti-HCV Activity of GS-6620

| HCV Genotype | Replicon System | EC₅₀ (µM) | CC₅₀ (µM) |

| 1a | Subgenomic | 0.048 | >90 |

| 1b | Subgenomic | 0.30 | >90 |

| 2a | Subgenomic | 0.11 | >50 |

| 2a | Infectious Virus (J6/JFH1) | 0.25 | >50 |

| 3a | Subgenomic | 0.05 | >50 |

| 4a | Subgenomic | 0.09 | >50 |

| 5a | Chimeric | 0.68 | >50 |

| 6a | Subgenomic | 0.12 | >50 |

EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values were determined in corresponding replicon cell lines.[2][3]

Table 2: Inhibition of HCV NS5B Polymerase by GS-441326 (Triphosphate)

| HCV Genotype | Parameter | Value |

| 1b (Con1) | IC₅₀ (µM) | 0.39 ± 0.14 |

| 1b (Con1) | Kᵢ/Kₘ (ATP) | 0.23 |

| 2a (JFH1) | IC₅₀ (µM) | 1.3 ± 0.4 |

| 2a (JFH1) | Kᵢ/Kₘ (ATP) | 0.18 |

IC₅₀ (50% inhibitory concentration) and Kᵢ/Kₘ (inhibitor constant over Michaelis-Menten constant for ATP) values were determined using recombinant NS5B polymerases.[1][3]

Table 3: Antiviral Specificity of GS-6620

| Virus | EC₅₀ (µM) |

| Bovine Viral Diarrhea Virus (BVDV) | 1.5 |

| West Nile Virus | >100 |

| Dengue Virus | >100 |

| Yellow Fever Virus | >100 |

| Human Rhinovirus (HRV) | >100 |

| Coxsackievirus | >100 |

| Respiratory Syncytial Virus (RSV) | >100 |

| Parainfluenza Virus | >100 |

| Influenza A (H1N1) | >100 |

| Influenza A (H3N2) | >100 |

| Vaccinia Virus | 8 |

| Human Immunodeficiency Virus (HIV) | >100 |

| Hepatitis B Virus (HBV) | >100 |

EC₅₀ values were determined in various cell-based assays.[3]

Mechanism of Action

The active metabolite, GS-441326, acts as a competitive inhibitor of the endogenous ATP substrate for the HCV NS5B polymerase.[1][2] Upon incorporation into the nascent viral RNA strand, GS-441326 functions as a non-obligate chain terminator, preventing further elongation of the viral genome.[2] The unique 1'-cyano and 2'-C-methyl substitutions on the ribose moiety of GS-441326 contribute to its enhanced selectivity for the viral NS5B polymerase over host cellular RNA and DNA polymerases, including mitochondrial RNA polymerase.[1][3] This selectivity is a critical factor in minimizing off-target effects and potential toxicity.

Metabolic Activation

GS-6620 is a double prodrug designed to deliver the active nucleoside monophosphate to hepatocytes.[2][4] The metabolic activation cascade involves several enzymatic steps to convert the orally administered prodrug into the pharmacologically active triphosphate form within the target liver cells.

Caption: Metabolic activation pathway of GS-6620 to its active triphosphate form, GS-441326.

The initial steps in the activation of GS-6620 can occur through two primary routes. Hydrolysis of the 3'-isobutyryl ester by carboxylesterase 2 (CES2) yields the des-3'-isobutyryl metabolite, GS-465124.[2] Alternatively, cleavage of the 5'-phosphoramidate's isopropyl ester by Cathepsin A (CatA) and Carboxylesterase 1 (CES1) can occur.[2] Subsequent enzymatic steps within the hepatocyte lead to the formation of the nucleoside monophosphate, which is then phosphorylated by cellular kinases to the diphosphate and finally to the active triphosphate, GS-441326.[2]

Experimental Protocols

HCV Replicon Assay

This assay is used to determine the in vitro antiviral activity of GS-6620 against various HCV genotypes.

Caption: Workflow for determining the in vitro antiviral activity of GS-6620 using an HCV replicon assay.

-

Cell Seeding: HCV replicon cells, which contain a subgenomic HCV RNA that replicates autonomously, are seeded into 96-well plates. These replicons often contain a reporter gene, such as Renilla luciferase, to quantify viral replication.

-

Compound Treatment: The following day, the cells are treated with a serial dilution of GS-6620.

-

Incubation: The plates are incubated for 72 hours to allow for viral replication and the antiviral effect of the compound to manifest.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured. A decrease in luciferase signal corresponds to an inhibition of HCV replication.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using MTS reagent) is performed to determine the effect of the compound on cell viability.

-

Data Analysis: The EC₅₀ value is calculated from the dose-response curve of the luciferase data, and the CC₅₀ value is determined from the cytotoxicity data.

NS5B Polymerase Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of the active triphosphate metabolite, GS-441326, on the enzymatic activity of the HCV NS5B polymerase.

Caption: Workflow for the NS5B polymerase inhibition assay with GS-441326.

-

Reaction Setup: A reaction mixture is prepared containing recombinant HCV NS5B polymerase, a suitable RNA template with a biotinylated primer, and a mixture of nucleotide triphosphates (NTPs), including a radiolabeled substrate (e.g., [³H]ATP).

-

Inhibitor Addition: Serial dilutions of the active triphosphate, GS-441326, are added to the reaction mixture.

-

Enzymatic Reaction: The reaction is initiated and incubated at an optimal temperature (e.g., 30°C) to allow the polymerase to synthesize new RNA.

-

Product Capture: The reaction is stopped, and the newly synthesized, biotinylated RNA products are captured on streptavidin-coated plates.

-

Quantification: The plates are washed to remove unincorporated nucleotides, and the amount of incorporated radiolabeled ATP is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value is determined from the dose-response curve. For kinetic studies to determine the Kᵢ/Kₘ, the assay is performed with varying concentrations of both the inhibitor and the natural substrate (ATP).

Clinical Development and Challenges

In a phase I clinical study, GS-6620 demonstrated the potential for potent antiviral activity.[3][5] However, the clinical development of GS-6620 was hampered by significant intra- and inter-patient pharmacokinetic and pharmacodynamic variability.[3][4][5] The oral administration of GS-6620 in humans resulted in poor plasma exposure compared to that observed in preclinical animal models.[4] This was attributed to extensive intestinal metabolism, where the 3'-isobutyryl ester, intended to improve permeability, became a metabolic liability.[4] The complex and concentration-dependent absorption, likely involving the saturation of intestinal efflux transporters, further contributed to the unpredictable pharmacokinetic profile in humans.[4] These challenges ultimately led to the discontinuation of its development for HCV treatment.

Conclusion

GS-6620 is a potent C-nucleoside inhibitor of the HCV NS5B polymerase that undergoes intracellular activation to its active triphosphate form, GS-441326. In vitro studies demonstrated pangenotypic antiviral activity and a high barrier to resistance. However, significant challenges with its oral bioavailability and pharmacokinetic variability in humans prevented its successful clinical development for hepatitis C. The comprehensive data and methodologies presented in this guide provide valuable insights into the pharmacology of GS-6620 and can serve as a reference for researchers in the field of antiviral drug discovery and development. Despite its clinical outcome for HCV, the potent antiviral activity of its core nucleoside continues to be explored for other viral diseases.

References

- 1. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Resistance Profile of GS-6620: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-6620 is a C-nucleoside monophosphate prodrug developed as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As with all direct-acting antiviral agents, a thorough understanding of its in vitro resistance profile is critical for clinical development and predicting its long-term efficacy. This technical guide provides a comprehensive summary of the in vitro resistance data for GS-6620, including detailed experimental methodologies and a visualization of its mechanism of action.

Quantitative Resistance Data

GS-6620 has demonstrated a high barrier to resistance in in vitro studies. Prolonged exposure of HCV replicon cells to the drug resulted in the selection of a specific mutation in the NS5B polymerase gene. The quantitative impact of this mutation on the antiviral activity of GS-6620 is summarized below.

| HCV Genotype | Amino Acid Substitution | Fold-Change in EC50 | Assay Type |